molecular formula C12H13N3OS B2667169 N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide CAS No. 1141433-28-4

N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide

Cat. No. B2667169
CAS RN: 1141433-28-4
M. Wt: 247.32
InChI Key: XOWNTCRNIUJPCJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “N-(4-AMINO-2-METHYLPHENYL)ACETAMIDE” is 1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) . The InChI code for “N-(2-amino-4-methylphenyl)acetamide” is 1S/C9H12N2O/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(4-AMINO-2-METHYLPHENYL)ACETAMIDE” has a molecular weight of 164.21, and it is a solid . “N-(2-amino-4-methylphenyl)acetamide” also has a molecular weight of 164.21 and is a solid . The density of “N-(4-amino-2-methylphenyl)acetamide” is 1.163g/cm3, and it has a boiling point of 259.9ºC at 760mmHg .

Scientific Research Applications

Anticancer Applications

The synthesis and biological evaluation of thiazole derivatives, including structures similar to N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide, have shown promise as anticancer agents. For example, one study synthesized and investigated the anticancer activity of 5-methyl-4-phenyl thiazole derivatives against human lung adenocarcinoma cells, demonstrating high selectivity and potential as anticancer compounds (Evren et al., 2019). Another study synthesized benzothiazole derivatives, indicating considerable anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of these compounds (Yurttaş et al., 2015).

Antimicrobial Properties

Research has also focused on the antimicrobial properties of thiazole derivatives. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, closely related to the chemical structure , have shown significant antioxidant activity, suggesting their potential for antimicrobial applications (Chkirate et al., 2019). Another study synthesized new thiazolidin-4-one derivatives and evaluated their potential as antimicrobial agents, indicating feasible applications in combating microbial infections (Baviskar et al., 2013).

Novel Synthesis and Therapeutic Potential

Additional research has explored novel synthesis methods and the therapeutic potential of related compounds. A study on the optoelectronic properties of thiazole-based polythiophenes suggests potential applications in material science and electronics, indirectly contributing to the broader understanding of thiazole derivatives' chemical properties and applications (Camurlu & Guven, 2015). Furthermore, the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors demonstrate the chemical versatility of thiazole derivatives and their potential in developing new cancer therapies (Shukla et al., 2012).

Safety and Hazards

“N-(4-AMINO-2-METHYLPHENYL)ACETAMIDE” is labeled with the hazard symbol “Exclamation Mark”. It is irritating to eyes, respiratory system, and skin. If in contact, it is advised to flush with plenty of water and seek medical aid .

properties

IUPAC Name

N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-7-3-5-9(6-4-7)10-11(14-8(2)16)17-12(13)15-10/h3-6H,1-2H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWNTCRNIUJPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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